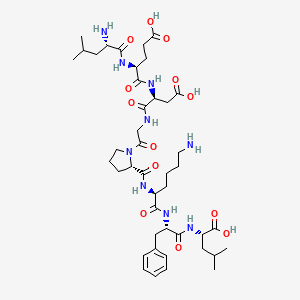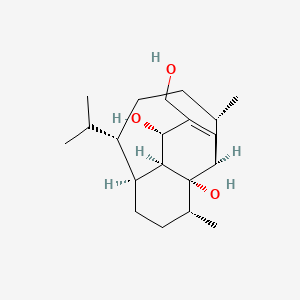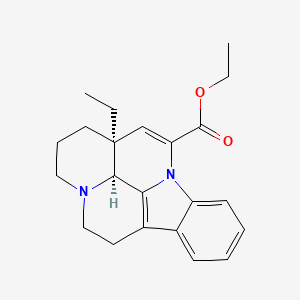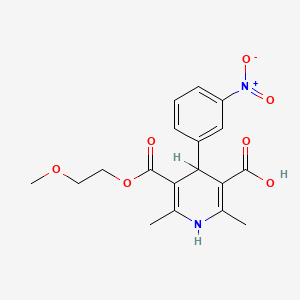
Thymoctonan
Descripción general
Descripción
Thymoctonan, also known as Thymic humoral factor γ2, is an immunomodulatory octapeptide . It has a half-life of less than 6 minutes at 37 °C in blood from humans, rats, and mice .
Synthesis Analysis
The main fragments formed from this compound were found to be Glu-Asp-Gly-Pro-Lys-Phe-Leu (2-8), Asp-Gly-Pro-Lys-Phe-Leu (3-8) and Glu-Asp-Gly-Pro-Lys (2-6) in human and rat blood, and 2-8 and 2-6 in mouse blood . More detailed information about its synthesis might be available in specialized chemical databases or scientific literature .Molecular Structure Analysis
The molecular weight of this compound is 918.04 and its formula is C43H67N9O13 . For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required .Chemical Reactions Analysis
The analysis of this compound’s chemical reactions would require detailed studies, possibly involving techniques such as electroanalytical tools for studying reaction mechanisms . A systematic approach to reactive chemical analysis could also be beneficial .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined using appropriate analytical techniques . These might include methods to determine its solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Cancer Research and Treatment
Thymoquinone, derived from Nigella sativa, has shown promise in cancer research. Yi et al. (2008) found that it inhibits tumor angiogenesis and growth by suppressing AKT and extracellular signal-regulated kinase signaling pathways in human prostate cancer models. Similarly, Woo et al. (2012) reported thymoquinone's anti-inflammatory and anticancer activities, noting its role in apoptosis induction, cell cycle arrest, and ROS generation in various cancers. Khan et al. (2017) highlighted its selective antioxidant activity, interference with DNA structure, and modulation of carcinogenic signaling pathways, suggesting its potential as a future cancer therapeutic agent. Additionally, Kaseb et al. (2007) observed its efficacy in hormone-refractory prostate cancer by targeting androgen receptor and E2F-1 (Yi et al., 2008), (Woo et al., 2012), (Khan et al., 2017), (Kaseb et al., 2007).
Pharmacological Benefits
Hannan et al. (2021) emphasized the pharmacological benefits of thymoquinone in mitigating various disorders, including metabolic, cardiovascular, and neurological issues. Its role in immunomodulation and promoting cell survival and energy metabolism has been particularly noted (Hannan et al., 2021).
Epigenetic Influence in Cancer
Khan et al. (2019) explored thymoquinone's impact on cellular epigenetics, demonstrating its ability to modify histone acetylation and DNA methylation, crucial in cancer development. This suggests thymoquinone's potential role in cancer therapy through epigenetic modulation (Khan et al., 2019).
Nrf2 Signaling Pathway
The study by Talebi et al. (2020) highlighted thymoquinone's effects on the Nrf2 signaling pathway, underlying its therapeutic effects in various diseases including cancer, neuroprotection, and inflammation control (Talebi et al., 2020).
Neuroprotective Effects
Farkhondeh et al. (2018) reviewed the neuroprotective effects of thymoquinone, showing its potential in treating neurological diseases through anti-inflammatory, antioxidant, and apoptotic effects (Farkhondeh et al., 2018).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJVPTKMDYSZDU-MRNVWEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N9O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107489-37-2 | |
| Record name | Thymoctonan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)



![1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1683068.png)
![1-[(4-Bromophenyl)methyl]indole-2,3-dione](/img/structure/B1683070.png)


![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide](/img/structure/B1683077.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)